molecular formula C26H25BrN2 B10911520 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10911520
M. Wt: 445.4 g/mol
InChI Key: HVOWPBCPNWTFQM-UHFFFAOYSA-N
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Description

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazoles with different functional groups.

Scientific Research Applications

4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can significantly impact the compound’s reactivity, stability, and interactions with other molecules. This uniqueness can be leveraged in various applications, such as designing new pharmaceuticals or materials with specific properties.

Properties

Molecular Formula

C26H25BrN2

Molecular Weight

445.4 g/mol

IUPAC Name

4-bromo-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C26H25BrN2/c1-17-6-11-21(12-7-17)25-24(27)26(22-13-8-18(2)9-14-22)29(28-25)16-23-15-19(3)5-10-20(23)4/h5-15H,16H2,1-4H3

InChI Key

HVOWPBCPNWTFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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